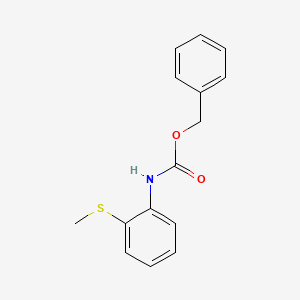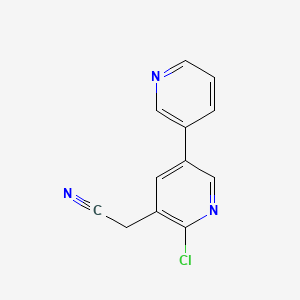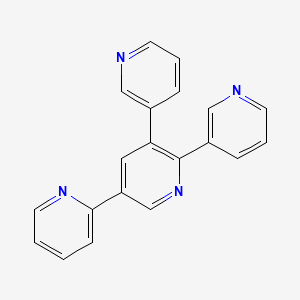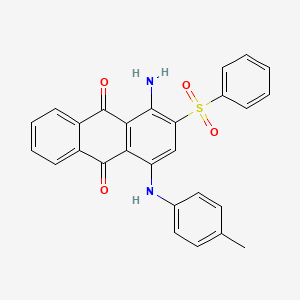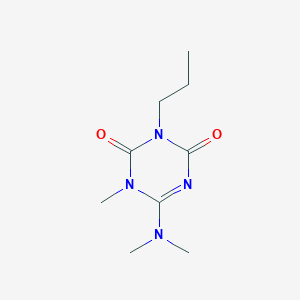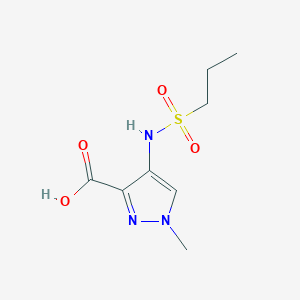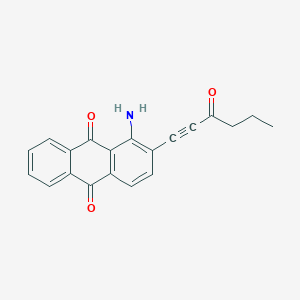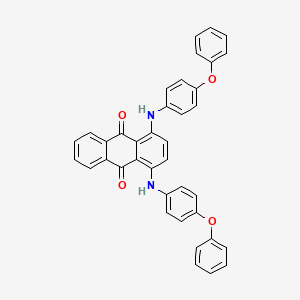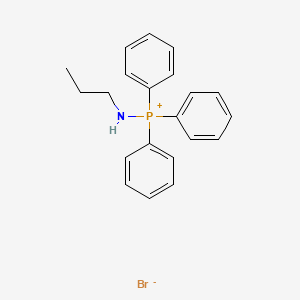
Triphenyl(propylamino)phosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(propylamino)phosphonium bromide is an organophosphorus compound with the molecular formula C21H22BrP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphine group bonded to a propylamino chain, with bromide as the counterion. This compound is known for its applications in organic synthesis, particularly in the formation of ylides and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(propylamino)phosphonium bromide typically involves the reaction of triphenylphosphine with a propylamine derivative in the presence of a brominating agent. One common method includes the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the addition of propylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Triphenyl(propylamino)phosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium iodide.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Aplicaciones Científicas De Investigación
Triphenyl(propylamino)phosphonium bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of triphenyl(propylamino)phosphonium bromide involves the formation of ylides, which are intermediates in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The triphenylphosphine group acts as a nucleophile, attacking the carbonyl carbon, while the propylamino chain stabilizes the intermediate .
Comparación Con Compuestos Similares
(3-Bromopropyl)triphenylphosphonium bromide: Similar in structure but with a bromopropyl group instead of a propylamino group.
Triphenylphosphine: The parent compound, lacking the propylamino chain.
Uniqueness: Triphenyl(propylamino)phosphonium bromide is unique due to its propylamino chain, which imparts different reactivity and stability compared to its analogs. This makes it particularly useful in specific catalytic applications and in the formation of ylides for the Wittig reaction .
Propiedades
Fórmula molecular |
C21H23BrNP |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
triphenyl(propylamino)phosphanium;bromide |
InChI |
InChI=1S/C21H23NP.BrH/c1-2-18-22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22H,2,18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ORTYHZWMQKFBJP-UHFFFAOYSA-M |
SMILES canónico |
CCCN[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)


